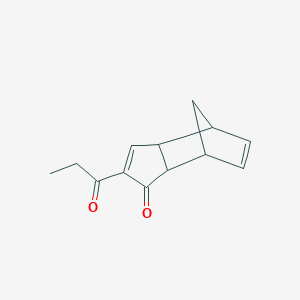![molecular formula C18H27Cl2NO3 B14503327 Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate CAS No. 62805-11-2](/img/structure/B14503327.png)
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group attached to an undecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate typically involves the reaction of 2,6-dichloropyridine with an appropriate alkylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the pyridine ring and the undecanoate chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Wirkmechanismus
The mechanism of action of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can be compared with other pyridine derivatives, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: This compound has a similar pyridine ring structure but differs in the position and number of chlorine atoms and the length of the alkyl chain.
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate: Another related compound with a shorter alkyl chain and a different functional group.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
62805-11-2 |
|---|---|
Molekularformel |
C18H27Cl2NO3 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
ethyl 11-(2,6-dichloropyridin-3-yl)oxyundecanoate |
InChI |
InChI=1S/C18H27Cl2NO3/c1-2-23-17(22)11-9-7-5-3-4-6-8-10-14-24-15-12-13-16(19)21-18(15)20/h12-13H,2-11,14H2,1H3 |
InChI-Schlüssel |
XTOURONVKFOKSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCOC1=C(N=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


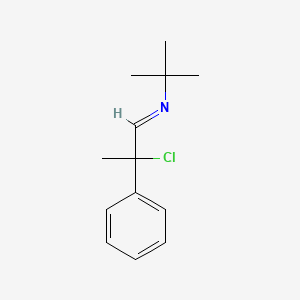

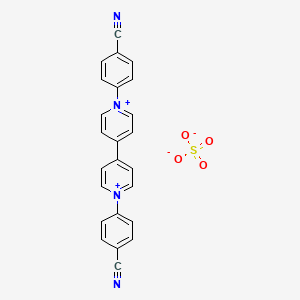
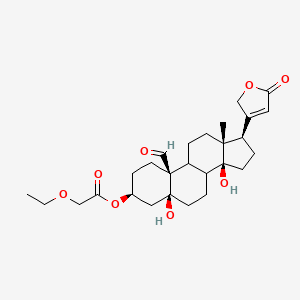
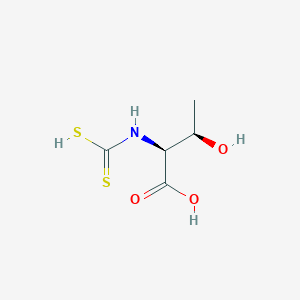
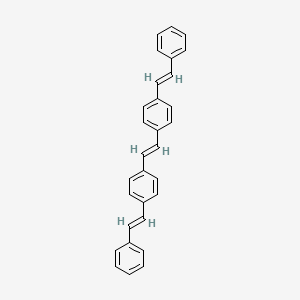
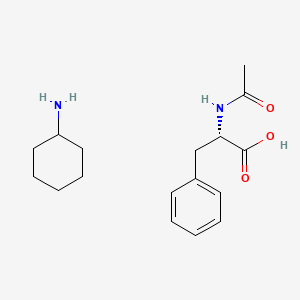
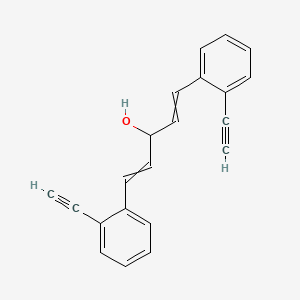

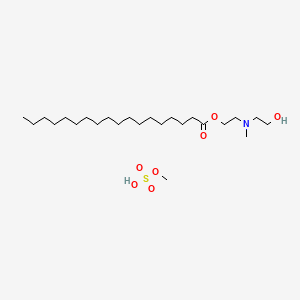

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
